molecular formula C9H6N2O2 B3834488 7-methylfuro[3,2-e][2,1,3]benzoxadiazole

7-methylfuro[3,2-e][2,1,3]benzoxadiazole

Cat. No.: B3834488
M. Wt: 174.16 g/mol
InChI Key: STDDCLYDALWKNP-UHFFFAOYSA-N
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Description

7-methylfuro[3,2-e][2,1,3]benzoxadiazole: is a heterocyclic compound that belongs to the benzoxadiazole family. It is characterized by a fused ring system consisting of a furan ring and a benzoxadiazole moiety. This compound is known for its unique photophysical properties, making it a valuable component in various scientific research applications, particularly in the field of fluorescence imaging.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methylfuro[3,2-e][2,1,3]benzoxadiazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with aldehydes or ketones, followed by cyclization to form the benzoxadiazole ring. The reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the efficiency and yield of the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 7-methylfuro[3,2-e][2,1,3]benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different chemical properties.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxadiazole derivatives, while substitution reactions can produce a variety of substituted benzoxadiazole compounds .

Scientific Research Applications

7-methylfuro[3,2-e][2,1,3]benzoxadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-methylfuro[3,2-e][2,1,3]benzoxadiazole involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation. This property is exploited in imaging techniques to visualize biological processes at the molecular level. The compound’s ability to interact with cellular components and emit fluorescence makes it a valuable tool in various research applications .

Comparison with Similar Compounds

  • 7-methylfuro[2,3-g][2,1,3]benzoxadiazole
  • Furo[3,2-e]-2,1,3-benzoxadiazole

Comparison: Compared to similar compounds, 7-methylfuro[3,2-e][2,1,3]benzoxadiazole stands out due to its unique photophysical properties, such as its emission wavelength and fluorescence intensity. These characteristics make it particularly suitable for applications requiring high sensitivity and specificity in fluorescence imaging. Additionally, its structural features allow for versatile chemical modifications, enabling the development of a wide range of derivatives with tailored properties .

Properties

IUPAC Name

7-methylfuro[2,3-g][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c1-5-4-6-8(12-5)3-2-7-9(6)11-13-10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDDCLYDALWKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methylfuro[3,2-e][2,1,3]benzoxadiazole
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